

physicochemical properties of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine

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Compound of Interest

Compound Name: 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine

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An In-depth Technical Guide on the Physicochemical Properties of **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile biological and photophysical properties associated with the benzimidazole and pyridine moieties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectral characteristics, and other key physical data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.

Chemical Structure and Properties

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine possesses a rigid, planar structure featuring a central pyridine ring symmetrically substituted at the 3 and 5 positions with 1H-benzo[d]imidazol-2-yl groups. This unique arrangement of nitrogen-containing heterocycles imparts distinct electronic and structural characteristics to the molecule.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₃ N ₅	-
Molecular Weight	311.34 g/mol	ChemScene
LogP	3.7594	ChemScene
Topological Polar Surface Area (TPSA)	48.53 Å ²	ChemScene
Hydrogen Bond Donors	0	ChemScene
Hydrogen Bond Acceptors	5	ChemScene
Rotatable Bonds	2	ChemScene

Note: The data in Table 1 for the exact 3,5-isomer are computed values from chemical suppliers, as direct experimental values for this specific isomer are not readily available in the cited literature. For the related 2,6-isomer, some experimental data is available and presented in subsequent sections.

Synthesis

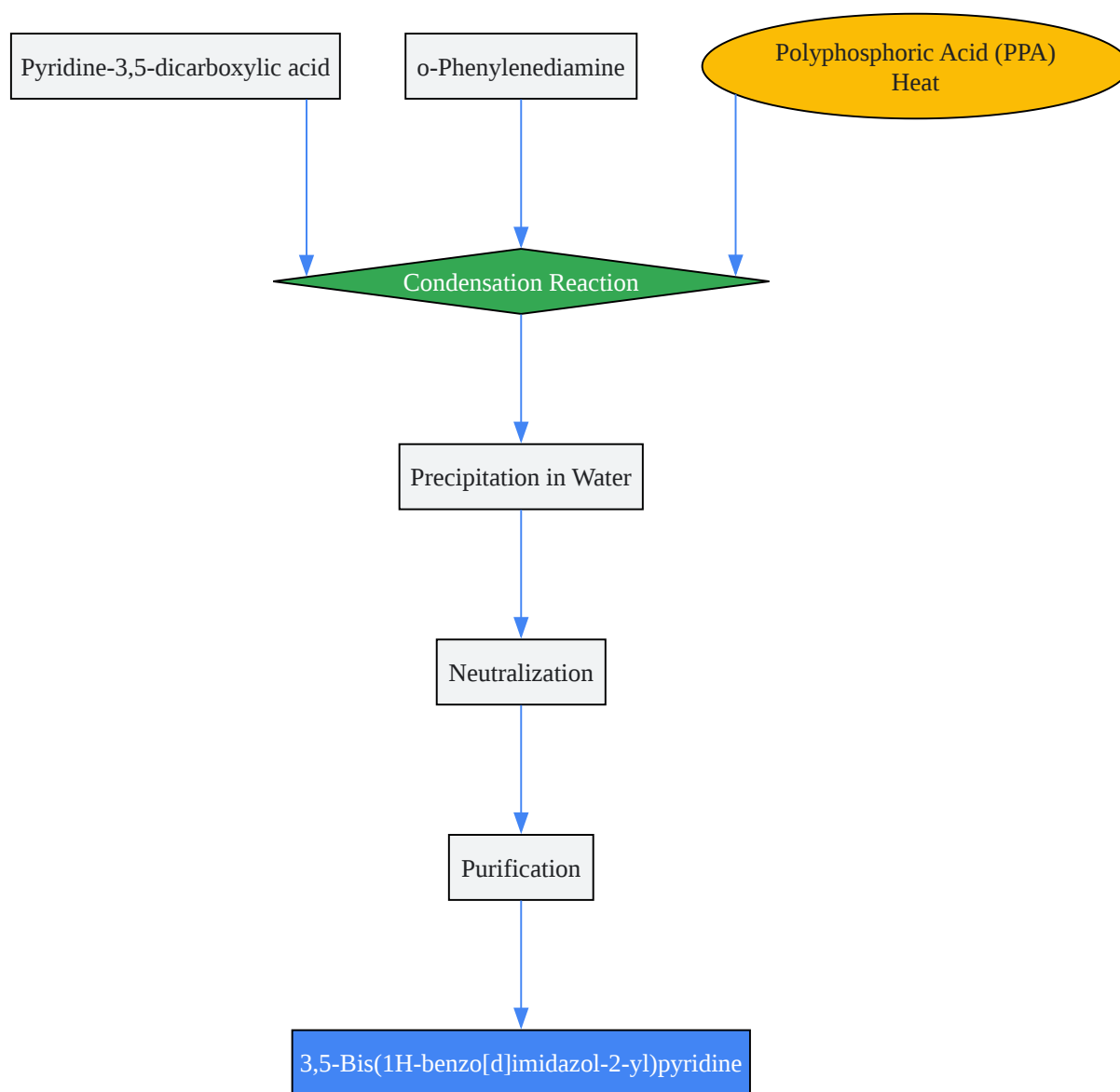
The synthesis of bis(benzimidazole) derivatives, including those linked to a pyridine core, generally follows a well-established condensation reaction. While a specific protocol for the 3,5-isomer is not detailed in the searched literature, a general and widely applicable method involves the reaction of a pyridine dicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent or catalyst. A common catalyst for this reaction is polyphosphoric acid (PPA).

General Experimental Protocol for Synthesis of Bis(benzimidazolyl)pyridines

A general synthesis for a related compound, 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine, involves the following steps which can be adapted for the 3,5-isomer by starting with pyridine-3,5-dicarboxylic acid[1].

- A mixture of the appropriate pyridine dicarboxylic acid and o-phenylenediamine is heated in polyphosphoric acid.
- The reaction mixture is heated at an elevated temperature (e.g., 150-200 °C) for several hours.
- After cooling, the reaction mixture is poured into a large volume of water or an ice-water mixture to precipitate the product.
- The precipitate is collected by filtration, washed with water, and then neutralized with a base such as ammonium hydroxide or sodium carbonate.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) or by column chromatography.

Diagram 1: General Synthesis of Bis(benzimidazolyl)pyridines



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Caption: General workflow for the synthesis of **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine**.

Spectral Properties

The spectral properties of bis(benzimidazolyl)pyridines are of significant interest for applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

UV-Vis Absorption and Fluorescence Emission

While specific UV-Vis and fluorescence data for the 3,5-isomer are not available in the provided search results, related bis(oxazolo[5,4-b]pyridine) derivatives, which are structurally similar, exhibit intense blue to deep blue fluorescence with absorption maxima in the range of 323–357 nm.^[2] These transitions are attributed to π – π^* electronic transitions within the conjugated ring system.^[2] It is expected that **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine** would exhibit similar photophysical behavior.

NMR Spectroscopy

Detailed NMR data for the specific 3,5-isomer is not available in the searched literature. However, for the related compound 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine, the following ¹H and ¹³C NMR data have been reported, which can serve as a reference.^[3]

Table 2: NMR Data for 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine^[3]

Nucleus	Chemical Shift (δ , ppm)
¹ H NMR	8.35 (s, 2H), 7.74–7.71 (t, J = 8.0 Hz, 1H), 7.66–7.65 (d, J = 8.0 Hz, 2H), 7.40–7.38 (d, J = 8.0 Hz, 2H), 7.19–7.11 (m, 6H), 5.54 (s, 4H)
¹³ C NMR	155.9, 144.4, 143.4, 138.4, 133.7, 122.4, 121.5, 120.9, 119.4, 110.6, 49.4

Note: The provided NMR data is for a structural isomer and will differ from that of **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine**. It is included for comparative purposes.

Other Physicochemical Data

Melting Point

A specific melting point for **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine** is not documented in the available literature. However, for the related compound 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine, a melting point of 154–160 °C has been reported.[3] Benzimidazole derivatives are generally crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding and π - π stacking interactions.

Solubility

The solubility of benzimidazole derivatives is generally low in water but can be improved in organic solvents.[4] For benzimidazoles, solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[5] Many benzimidazole compounds are known to have low solubility even in many organic solvents.[6] The experimental determination of pKa values for protonated benzimidazoles in water can be challenging due to their low solubility.[4]

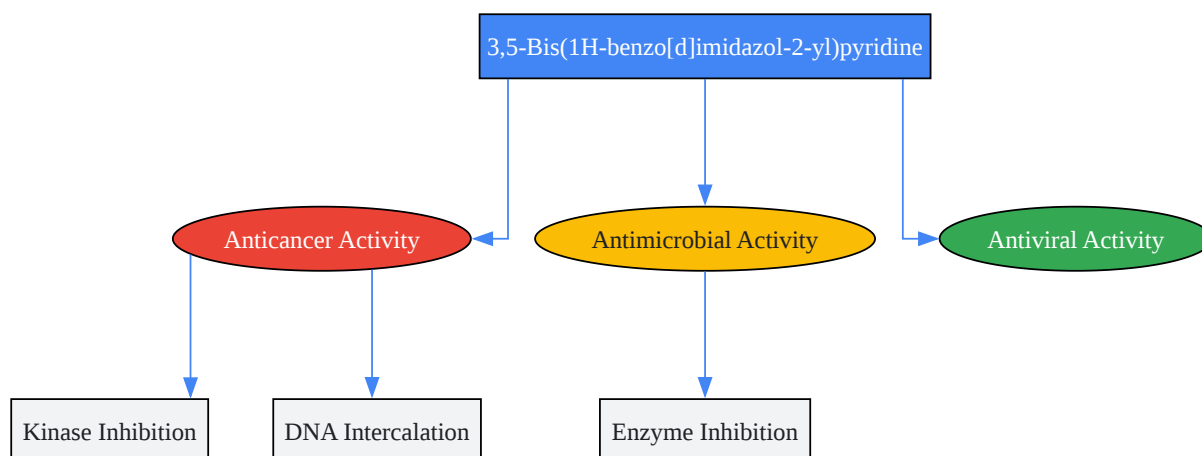
pKa

The pKa of benzimidazole itself is approximately 5.6. The presence of two benzimidazole moieties and a central pyridine ring in **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine** will influence its acid-base properties. The pyridine nitrogen will be basic, while the N-H protons of the benzimidazole rings will be acidic. Computational methods are often employed to predict the pKa values of such complex heterocyclic systems, especially when experimental determination is hampered by low solubility.[4]

Biological Activity and Signaling Pathways

Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] This broad spectrum of activity is attributed to the structural similarity of the benzimidazole core to naturally occurring purines, allowing them to interact with various biological targets. However, no specific biological activities or involvement in signaling pathways have been reported for **3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine** in the provided search results. Research in this area is ongoing, and the unique structural features of this compound make it a promising candidate for future drug discovery efforts.

Diagram 2: Potential Areas of Biological Investigation



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Caption: Potential biological activities and mechanisms of action for investigation.

Conclusion

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a compound with significant potential in both medicinal chemistry and materials science. While comprehensive experimental data for this specific isomer is limited, this guide consolidates the available information on its synthesis, and spectral and physicochemical properties based on closely related analogs. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule. This guide serves as a foundational resource to aid researchers in their future studies.

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